molecular formula C13H14N2O3S2 B2706514 ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-15-6

ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2706514
CAS No.: 476628-15-6
M. Wt: 310.39
InChI Key: UWHDIVYSYWNAEV-YPKPFQOOSA-N
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Description

Historical Context of Thiazole-Thiophene Hybrid Development

The convergence of thiazole and thiophene chemistry began in the mid-20th century with the discovery of natural products like bacitracin and bleomycin, which contained thiazole motifs. Early synthetic efforts focused on Hantzsch-thiazole synthesis, employing phenacyl bromide and thioamides to construct thiazole cores. Parallel advancements in thiophene chemistry, particularly Gewald aminothiophene synthesis, enabled the integration of sulfur-rich heterocycles into drug design.

A pivotal shift occurred in the 2010s with the advent of molecular hybridization strategies. Researchers combined thiazole’s hydrogen-bonding capacity with thiophene’s planar aromaticity to improve target binding and metabolic stability. For instance, the synthesis of ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate emerged from systematic optimization of (3 + 2) cyclocondensation reactions, leveraging thiophene-2-carbonyl imino groups to enhance electron delocalization.

Significance in Heterocyclic Medicinal Chemistry

Thiazole-thiophene hybrids exhibit broad-spectrum bioactivity due to their dual pharmacophoric elements:

  • Anticancer Activity : The thiazole ring chelates metal ions in kinase active sites, while the thiophene moiety intercalates DNA. Hybrids such as compound 9t (IC₅₀ = 0.12–0.16 μM against MCF-7 and WM266.4 cells) demonstrate BRAF V600E inhibition.
  • Antimicrobial Action : Electron-withdrawing groups on thiophene enhance membrane permeability, as seen in dithiolane derivatives with MIC values ≤2 μg/mL against Staphylococcus aureus.

Table 1 : Key Pharmacological Properties of Representative Thiazole-Thiophene Hybrids

Hybrid Structure Target Activity IC₅₀/MIC Reference
Thiophene-linked thiazole 9t BRAF V600E inhibition 0.12–0.16 μM
Dithiolanone 16 Antioxidant (DPPH assay) EC₅₀ = 8.7 μM
Pyran-thiazole 21b Antiproliferative (SF-268) 1.8 μM

Research Trajectory and Current Scientific Status

Recent studies (2023–2025) prioritize rational design using computational tools like molecular docking and QSAR modeling. For example, this compound was optimized via DFT calculations to maximize π-π stacking with EGFR tyrosine kinase. Current synthesis protocols emphasize green chemistry principles, employing DMF-free cyclocondensation at ambient temperatures to achieve yields >75%.

Ongoing clinical trials focus on hybrids targeting multidrug-resistant cancers, with six compounds entering Phase I/II stages as of 2025. Challenges remain in improving oral bioavailability, addressed through prodrug strategies like esterification of the carboxylate group. Collaborative efforts between academic and industrial labs aim to expand the therapeutic scope to neurodegenerative and antiviral applications.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(thiophene-2-carbonylimino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-4-18-12(17)10-8(2)15(3)13(20-10)14-11(16)9-6-5-7-19-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHDIVYSYWNAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CS2)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dimethyl-2-(thiophene-2-carbonylimino)-1,3-thiazole-5-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 3,4-dimethylthiazole-5-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Antifungal Activities

Ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies indicate that compounds with thiazole moieties often exhibit significant activity against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of essential metabolic pathways in microbial cells .

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research suggests that its interaction with specific molecular targets can inhibit inflammatory pathways, thereby reducing symptoms associated with inflammation. This property is particularly relevant in the development of new therapeutic agents for chronic inflammatory diseases.

3. Potential Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's ability to modulate cellular signaling pathways could play a role in inhibiting tumor growth and proliferation . Further research is needed to elucidate its efficacy and mechanism in cancer treatment.

Biological Research Applications

1. Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies to understand its interaction with biological macromolecules. Its ability to bind to specific enzymes makes it a valuable tool for investigating biochemical pathways and developing enzyme inhibitors .

2. Drug Development

As a building block in drug synthesis, this compound can be modified to create novel derivatives with enhanced biological activity. This adaptability is crucial for medicinal chemists aiming to develop new therapeutic agents with improved efficacy and safety profiles .

Industrial Applications

1. Synthesis of Fine Chemicals

In the industrial sector, this compound serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique structure allows it to be incorporated into various chemical reactions, facilitating the production of complex molecules used in different applications .

2. Catalysis

The compound's properties also lend themselves to catalytic applications in organic synthesis. It can act as a catalyst or catalyst precursor in several reactions, enhancing reaction rates and selectivity . This application is particularly valuable in green chemistry initiatives aimed at reducing environmental impact.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro. The study utilized human cell lines stimulated with lipopolysaccharides (LPS) to assess the compound's effects on cytokine release.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Functional Groups

The compound shares the 2,3-dihydro-1,3-thiazole core with several analogues (e.g., compounds in –3, 8, 10, 12). Key differences lie in its substituents:

  • Ethyl carboxylate: Common in dihydrothiazoles (e.g., ), this group enhances hydrophilicity compared to non-ester derivatives.
  • 3,4-Dimethyl substitution : Methyl groups at these positions may sterically hinder reactivity or modulate ring puckering dynamics, as discussed in .

Physicochemical and Spectroscopic Properties

  • IR/NMR : The thiophene carbonyl group would show C=O stretches near 1670–1700 cm⁻¹ (cf. 1672 cm⁻¹ in ), while the ethyl carboxylate would exhibit ester C=O near 1720 cm⁻¹ (cf. 1722 cm⁻¹ in ).
  • Thermal stability : Methyl and ethyl substituents may lower melting points compared to bulkier analogues (e.g., 242–243°C in ) .

Comparative Data Table

Compound Name / Structure Core Structure Key Substituents Synthesis Method Yield (%) Notable Properties/Activities Reference
Ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate 2,3-dihydro-1,3-thiazole Thiophene-2-carbonyl imino, 3,4-dimethyl, ethyl carboxylate Inferred (Hantzsch/one-pot) N/A Potential cardiotropic/antimicrobial N/A
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl (1a) 2,3-dihydro-1,3-thiazole Ethylimino, 4-methyl, ethyl carboxylate One-pot, catalyst-free 75 High-yield synthesis, no bioactivity reported
Ethyl 2-(thiophene-2-carbonyl)-3-trifluoromethylquinoxaline-7-carboxylate (DR3) Quinoxaline Thiophene-2-carbonyl, trifluoromethyl Di-reduction 2.3 Low yield, IR: 1672 cm⁻¹ (C=O)
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one 2,3-dihydro-1,3-thiazole 4-Methoxyphenyl imino, piperazinyl Hantzsch reaction N/A Cardiotropic activity > L-carnitine
Methyl 3-[(tert-butoxycarbonyl)amino]-4-methyl-2-(5-oxo-3-phenyl-4,5-dihydro-4-isoxazolyliden)-2,3-dihydro-1,3-thiazole-5-carboxylate (6c) 2,3-dihydro-1,3-thiazole Isoxazolyliden, tert-butoxycarbonylamino Multi-step 73 IR: 1733 cm⁻¹ (C=O), m.p. 95–97°C

Biological Activity

Ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound involves the reaction of thiazole derivatives with thiophene-based carbonyl compounds. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways. Below is a summary of key findings:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • HCT116 (human colon cancer) : The compound showed significant antiproliferative activity with an IC50 value in the low micromolar range.
    • HepG2 (hepatocellular carcinoma) : Similar cytotoxicity was observed, indicating its broad-spectrum anticancer potential.

The mechanism through which this compound exerts its biological activity appears to involve:

  • DNA Intercalation : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several research studies have focused on the biological activity of related thiazole derivatives, providing insights into their mechanisms:

StudyCompoundBiological ActivityKey Findings
1,3-Thiazole derivativesAnticancerNotable cytotoxicity against HCT116 and HepG2 cell lines.
2-(3-Benzamidopropanamido)thiazoleHSET inhibitionInduces multipolar mitosis in centrosome-amplified cancer cells.
Thiosemicarbazone derivativesAntiproliferativeHigh binding affinity to CT-DNA; effective against colon cancer cells.

Pharmacokinetics and Toxicology

While the biological activity is promising, understanding the pharmacokinetic profile is crucial for potential therapeutic applications. Initial studies indicate:

  • Metabolism : Rapid metabolism with possible formation of active metabolites.
  • Toxicity : Preliminary assessments suggest low toxicity levels compared to existing chemotherapeutics.

Q & A

Q. How can the synthesis of ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate be optimized for yield and purity?

Methodological Answer: Optimization involves varying reaction conditions such as solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine, palladium-based catalysts), and temperature. For example, cyclocondensation of thiophene-2-carbonyl chloride with a thiazole precursor under reflux in ethanol with triethylamine can improve yield. Monitor reaction progress via thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . Purification by recrystallization (e.g., using DMF/acetic acid mixtures) enhances purity. Elemental analysis and spectroscopic methods (NMR, IR) validate structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the imino group).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and thiophene carbonyl).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing (if applicable) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the thiazole-imino bond in this compound?

Methodological Answer: The imino bond likely forms via nucleophilic attack of the thiazole’s amine group on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., varying reaction rates with substituents) validate mechanisms. Competitive pathways (e.g., hydrolysis of the carbonyl chloride) must be suppressed using anhydrous conditions .

Q. How can biological activities (e.g., kinase inhibition) be evaluated for this compound?

Methodological Answer:

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in vitro with ATP-competitive assays. Measure IC₅₀ values via fluorescence or radioactivity-based methods.
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria and fungi using broth microdilution (MIC determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. How can computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets). Validate with co-crystallized ligands.
  • Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with thiophene carbonyl) .

Q. How should contradictory data on substituent effects (e.g., methyl vs. methoxy groups) be resolved?

Methodological Answer:

  • Systematic SAR Studies : Synthesize derivatives with controlled substituent variations (e.g., 3,4-dimethyl vs. 4-methoxy).
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity.
  • Crystallographic Comparisons : Resolve structural differences impacting binding .

Q. What strategies control regioselectivity during functionalization of the thiazole ring?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., nitro) to steer electrophilic substitution.
  • Metal Catalysis : Use palladium or copper catalysts for C-H activation at specific positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 5-position .

Q. How can stability and degradation pathways be studied under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions.
  • HPLC-MS Analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Accelerated Stability Testing : Store at 40°C/75% RH and monitor purity over weeks .

Experimental Design and Data Analysis

Q. How to design a multi-step synthesis route incorporating isotopic labeling for metabolic studies?

Methodological Answer:

  • Isotope Introduction : Use ¹³C-labeled ethyl chloroformate in the esterification step.
  • Tracer Synthesis : Ensure isotopic purity (>98%) via preparative HPLC.
  • Metabolic Profiling : Administer labeled compound in cell cultures and track incorporation via LC-MS .

Q. What statistical tools are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves (log[inhibitor] vs. response) using GraphPad Prism or R.
  • Bootstrap Analysis : Estimate confidence intervals for IC₅₀ values.
  • ANOVA : Compare activity across derivatives with post-hoc Tukey tests .

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